11alpha-Hydroxytestosterone diacetate

Descripción

Molecular Formula and Stereochemical Configuration

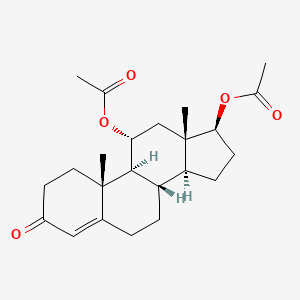

This compound exhibits a complex molecular structure with the empirical formula C23H32O5, corresponding to a molecular weight of 388.4972 daltons. The compound possesses absolute stereochemistry with seven defined stereocenters, all of which maintain fixed spatial arrangements that are critical for its biological activity. The stereochemical configuration follows a specific three-dimensional arrangement where the 11alpha position hydroxyl group and the 17beta position hydroxyl group are both acetylated, creating the diacetate derivative.

The molecular structure can be represented through its SMILES notation as CC(=O)O[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3C@@HOC(C)=O, which provides a complete description of the atomic connectivity and stereochemical relationships. The InChI representation further confirms the molecular identity as InChI=1S/C23H32O5/c1-13(24)27-19-12-23(4)18(7-8-20(23)28-14(2)25)17-6-5-15-11-16(26)9-10-22(15,3)21(17)19/h11,17-21H,5-10,12H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-/m0/s1.

The stereochemical configuration demonstrates remarkable complexity with specific orientations at carbon positions that maintain the compound's structural integrity. The steroid backbone features a characteristic four-ring system typical of androstane derivatives, with the addition of acetyl groups at positions 11alpha and 17beta creating distinctive chemical properties compared to the parent testosterone molecule.

| Property | Value |

|---|---|

| Molecular Formula | C23H32O5 |

| Molecular Weight | 388.4972 g/mol |

| Defined Stereocenters | 7/7 |

| E/Z Centers | 0 |

| Optical Activity | Unspecified |

| Stereochemistry | Absolute |

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for steroid compounds. The IUPAC name for this compound is (11α,17β)-3-Oxoandrost-4-en-11,17-diyl-diacetat, which precisely describes the structural features and stereochemical arrangements. This systematic naming convention indicates the presence of an oxo group at position 3, a double bond between carbons 4 and 5, and diacetate substitution at positions 11alpha and 17beta.

Alternative nomenclature systems recognize this compound under various designations including 11α,17β-dihydroxyandrost-4-en-3-one diacetate and Androst-4-en-3-one, 11,17-bis(acetyloxy)-, (11α,17β)-. These naming variations reflect different approaches to describing the same molecular structure while maintaining consistency with established chemical nomenclature principles.

The compound is also referenced by its Chemical Abstracts Service registry number 6296-02-2, which provides unambiguous identification within chemical databases and literature. The systematic naming approach ensures precise communication of the molecular structure across different scientific disciplines and research applications.

The nomenclature system effectively communicates the relationship between this compound and its parent testosterone molecule, indicating the specific modifications that distinguish this derivative. The naming conventions also facilitate understanding of the compound's potential metabolic pathways and biochemical interactions within biological systems.

Comparative Structural Analysis with Testosterone Derivatives

This compound belongs to the broader family of anabolic steroids due to its structural similarities to testosterone, which serves as the foundational androgenic hormone. Comparative analysis reveals significant structural relationships and distinctions between this compound and other testosterone derivatives. The base molecule of 11alpha-hydroxytestosterone without acetylation exhibits a molecular formula of C19H28O3 and molecular weight of 304.4 grams per mole, demonstrating how acetylation increases molecular complexity and alters physicochemical properties.

The structural comparison with testosterone diacetate, which represents the 3β,17β-diacetate diester of testosterone with formula similar to 4-androstenediol diacetate, reveals distinct differences in hydroxylation patterns. While testosterone diacetate involves acetylation at different positions, this compound specifically targets the 11alpha and 17beta positions, creating unique biological and chemical characteristics.

The hydroxylation at the 11alpha position represents a critical structural modification that significantly influences the compound's biological activity compared to other androgens. This positional hydroxylation contributes to unique biological activity patterns that distinguish it from conventional testosterone derivatives. The presence of acetyl functional groups at both the 11alpha and 17beta positions creates enhanced solubility characteristics and modified metabolic pathways compared to non-acetylated analogs.

Structural analysis demonstrates that the compound maintains the characteristic steroid backbone while incorporating specific modifications that enhance its pharmacological profile. The molecular architecture allows for specific receptor interactions while maintaining structural stability through the steroid framework. The diacetate modification provides protection for the hydroxyl groups, potentially influencing bioavailability and metabolic stability in biological systems.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C23H32O5 | 388.497 g/mol | 11α,17β-diacetate, 3-oxo, Δ4 |

| 11alpha-Hydroxytestosterone | C19H28O3 | 304.4 g/mol | 11α,17β-dihydroxy, 3-oxo, Δ4 |

| Testosterone | C19H28O2 | 288.4 g/mol | 17β-hydroxy, 3-oxo, Δ4 |

Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound reveals important structural details regarding molecular conformation and spatial arrangements. The compound exhibits a rigid steroid backbone that maintains specific three-dimensional orientations critical for biological activity. The molecular structure features a steroid backbone with hydroxyl and acetyl functional groups that influence its solubility and biological activity.

The conformational studies indicate that the presence of acetyl groups at positions 11alpha and 17beta creates specific spatial arrangements that affect molecular interactions with biological targets. The steroid backbone adopts a characteristic chair conformation in the cyclohexane rings, with the acetyl substituents extending from the rigid framework in defined orientations. These conformational characteristics contribute to the compound's ability to interact with specific receptor systems while maintaining structural stability.

Crystallographic data suggests that the compound exhibits ordered molecular packing arrangements in solid state, with intermolecular interactions influenced by the acetyl groups and the steroid backbone structure. The molecular geometry demonstrates specific bond angles and distances that are consistent with established steroid chemistry principles while accommodating the unique substituent patterns of this particular derivative.

The conformational flexibility of the acetyl groups provides opportunities for conformational adjustments during receptor binding interactions, while the rigid steroid core maintains the essential three-dimensional framework required for biological recognition. These structural characteristics contribute to the compound's classification as an anabolic steroid with distinct properties compared to other testosterone derivatives.

Advanced structural analysis techniques have revealed that the molecular conformation optimizes both stability and biological activity through careful balance of rigid and flexible structural elements. The spatial arrangement of functional groups creates specific electrostatic and hydrophobic interaction patterns that influence the compound's behavior in both chemical and biological environments.

Propiedades

Número CAS |

6296-02-2 |

|---|---|

Fórmula molecular |

C23H32O5 |

Peso molecular |

388.5 g/mol |

Nombre IUPAC |

[(8S,9S,10R,11R,13S,14S,17S)-11-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H32O5/c1-13(24)27-19-12-23(4)18(7-8-20(23)28-14(2)25)17-6-5-15-11-16(26)9-10-22(15,3)21(17)19/h11,17-21H,5-10,12H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-/m0/s1 |

Clave InChI |

GBEMDSZXTFIZDP-CXJHFUFTSA-N |

SMILES |

CC(=O)OC1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |

SMILES isomérico |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C |

SMILES canónico |

CC(=O)OC1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |

Otros números CAS |

6296-02-2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Physicochemical and Pharmacokinetic Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Half-Life (h) |

|---|---|---|---|

| 11α-Hydroxytestosterone diacetate | 3.8 | 0.12 (DMSO) | 4–6 |

| 6β-Hydroxytestosterone diacetate | 3.5 | 0.18 (DMSO) | 6–8 |

| Testosterone Undecanoate | 7.2 | 0.02 (Oil) | 24–48 |

Notes:

- The shorter acetate chains in 11α-Hydroxytestosterone diacetate reduce LogP compared to undecanoate esters, balancing solubility and membrane permeability .

- 6β-substituted derivatives exhibit marginally better solubility due to reduced crystallinity .

Métodos De Preparación

Reaction Conditions

Workup and Purification

The crude product is purified via silica gel chromatography using hexane/ethyl acetate (3:1) as the eluent. Final characterization employs LC-MS/MS to verify molecular weight (, 388.497 g/mol) and acetylation completeness.

Analytical Validation and Quality Control

Modern LC-MS/MS methods enable precise quantification of 11α-hydroxytestosterone diacetate and intermediates. The inclusion of ammonium fluoride in the mobile phase enhances ionization efficiency, achieving lower limits of quantification (LLOQ) as low as 63 pmol/L. Key validation parameters include:

| Parameter | 11α-Hydroxytestosterone Diacetate |

|---|---|

| Linearity Range | 0.08–3.3 nmol/L |

| Intra-assay CV (%) | ≤15 |

| Inter-assay CV (%) | ≤20 |

| Recovery (%) | 85–117 |

Comparative Analysis of Synthesis Routes

The table below contrasts critical aspects of the epoxide cyclization method with alternative approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.